4-amino-1-(2,2-difluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-1-(2,2-difluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound with potential applications in various fields of scientific research. Its unique structure, which includes a pyrazole ring, a difluoroethyl group, and a tetrahydrofuran moiety, makes it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-amino-1-(2,2-difluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoroethyl group, and attachment of the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-amino-1-(2,2-difluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
4-amino-1-(2,2-difluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-1-(2,2-difluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and tetrahydrofuran moiety may play crucial roles in binding to these targets, affecting their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-amino-1-(2,2-difluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide include other pyrazole derivatives with different substituents. These compounds may share some properties but differ in their specific interactions and applications. The unique combination of the difluoroethyl group and tetrahydrofuran moiety in this compound sets it apart from other similar compounds, providing distinct advantages in certain research applications.
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O2/c12-9(13)6-17-5-8(14)10(16-17)11(18)15-4-7-2-1-3-19-7/h5,7,9H,1-4,6,14H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBICKQBWHOWTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN(C=C2N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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